molecular formula C13H18BrNO2 B8148456 Tert-butyl 3-bromo-4-methylbenzylcarbamate

Tert-butyl 3-bromo-4-methylbenzylcarbamate

Cat. No.: B8148456
M. Wt: 300.19 g/mol
InChI Key: XWVZYUGVCBJBCT-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-methylbenzylcarbamate: is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methyl group attached to a benzylcarbamate structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-4-methylbenzylcarbamate typically involves the reaction of 3-bromo-4-methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromo-4-methylbenzylamine+tert-butyl chloroformatetert-butyl 3-bromo-4-methylbenzylcarbamate+HCl\text{3-bromo-4-methylbenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-bromo-4-methylbenzylamine+tert-butyl chloroformate→tert-butyl 3-bromo-4-methylbenzylcarbamate+HCl

The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-4-methylbenzylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Tert-butyl 3-bromo-4-methylbenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-methylbenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modification of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-3-methylbenzylcarbamate: A positional isomer with similar properties but different reactivity.

    Tert-butyl 3-bromo-4-methylphenylcarbamate: A related compound with a phenyl group instead of a benzyl group.

    Tert-butyl 3-chloro-4-methylbenzylcarbamate: A similar compound with a chlorine atom instead of bromine.

Uniqueness

Tert-butyl 3-bromo-4-methylbenzylcarbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of both bromine and methyl groups on the benzyl ring allows for selective reactions and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-4-methylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-5-6-10(7-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVZYUGVCBJBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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